

A Comparative Guide to CBP/p300 Inhibitors: I-CBP112 vs. The Field

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For Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of **I-CBP112**, a notable CBP/p300 bromodomain inhibitor, against other prominent inhibitors targeting this family, including A-485, CCS1477 (Inobrodib), and FT-7051 (Pocenbrodib).

Mechanism of Action: A Tale of Two Domains

CBP/p300 inhibitors can be broadly categorized based on their target domain: the bromodomain or the histone acetyltransferase (HAT) domain.

Bromodomain Inhibitors (e.g., I-CBP112, CCS1477, FT-7051): These molecules competitively bind to the bromodomain, a reader module that recognizes acetylated lysine residues on histones and other proteins. This prevents the recruitment of the CBP/p300 complex to chromatin, thereby inhibiting the transcription of target genes. I-CBP112 is a specific and potent acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[1][2] CCS1477 and FT-7051 also function by targeting the conserved bromodomain of p300 and CBP.[3][4]



 HAT Domain Inhibitors (e.g., A-485): These inhibitors target the catalytic HAT domain, directly blocking the enzymatic activity of CBP/p300. This prevents the acetylation of histone and non-histone proteins, leading to a global reduction in acetylation and subsequent downstream effects on gene expression. A-485 is a potent and selective catalytic inhibitor of p300/CBP.[5][6]

Quantitative Comparison of CBP/p300 Inhibitors

The following tables summarize key quantitative data for **I-CBP112** and its comparators. Data has been compiled from various preclinical studies. Direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Biochemical Activity and Binding Affinity



Inhibitor	Target Domain	Target(s)	IC50 / Kd	Selectivity Notes
I-CBP112	Bromodomain	CBP/p300	Kd: ~167 nM (p300), ~151 nM (CBP)[1]	Selective for CBP/p300 bromodomains over BET family bromodomains.
A-485	HAT Domain	p300/CBP	IC50: 9.8 nM (p300), 2.6 nM (CBP)[6]	Highly selective over other HATs and histone methyltransferas es.[6]
CCS1477 (Inobrodib)	Bromodomain	p300/CBP	Kd: 1.3 nM (p300), 1.7 nM (CBP)[1]	Over 200-fold more potent for p300/CBP compared to BRD4.[7]
FT-7051 (Pocenbrodib)	Bromodomain	CBP/p300	Data not publicly available	Potent and selective inhibitor of CBP/p300 bromodomain.[8]

Table 2: In Vitro Cellular Activity



Inhibitor	Cell Line(s)	Effect	IC50 / EC50
I-CBP112	Leukemia and Prostate Cancer Cells	Antiproliferative effects, enhances H3K18 acetylation.	Cellular IC50 for bromodomain displacement: 600 ± 50 nmol/L.[11]
A-485	Hematological and Prostate Cancer Cells	Selectively inhibits proliferation.[6]	Potently inhibits H3K27Ac and H3K18Ac.[6]
CCS1477 (Inobrodib)	Prostate Cancer Cell Lines (VCaP, 22Rv1, LNCaP95)	Potent growth- inhibitory activity.	IC50 < 100 nmol/L.
FT-7051 (Pocenbrodib)	Prostate Cancer Cell Lines	Antiproliferative activity, including in enzalutamide-resistant models.[8][9]	Data not publicly available

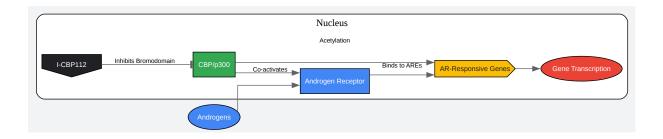
Key Signaling Pathways Targeted by CBP/p300 Inhibition

CBP/p300 acts as a central node in multiple oncogenic signaling pathways. Inhibition of CBP/p300 can therefore have pleiotropic anti-cancer effects.

Androgen Receptor (AR) Signaling

In prostate cancer, CBP/p300 are critical co-activators for the androgen receptor.[12][13][14] They acetylate both histone tails at AR-responsive gene promoters and the AR protein itself, enhancing its transcriptional activity.[12][14] Bromodomain inhibitors like **I-CBP112** and FT-7051 disrupt the recruitment of the CBP/p300 complex to AR target genes, thereby suppressing AR-driven transcription.[8][9][15]



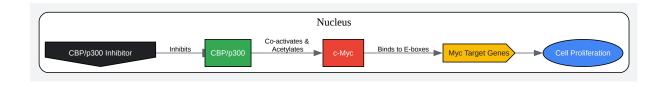


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Figure 1: Simplified Androgen Receptor signaling pathway and the inhibitory action of **I-CBP112**.

c-Myc Signaling

The oncoprotein c-Myc is a master transcriptional regulator that drives cell proliferation and is frequently deregulated in cancer. CBP/p300 interacts with and acetylates c-Myc, which can affect its stability and transcriptional activity.[16][17][18][19] By inhibiting CBP/p300, the transcriptional output of c-Myc can be attenuated, leading to reduced cancer cell growth. In some contexts, p300 is essential for MYC expression in CBP-deficient cancers.[20]



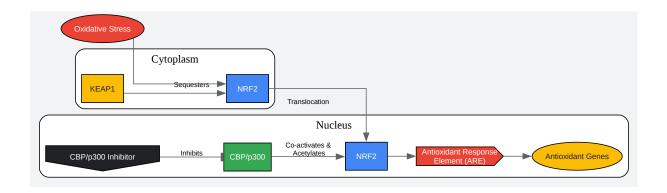
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Figure 2: Overview of c-Myc regulation by CBP/p300 and the impact of CBP/p300 inhibitors.

NRF2-Mediated Antioxidant Response



The transcription factor NRF2 is a key regulator of the cellular antioxidant response. CBP/p300 can acetylate NRF2, which enhances its DNA binding activity and the transcription of antioxidant genes.[21][22] While the role of CBP/p300 in NRF2-dependent cancer cell viability is complex and may be context-dependent, targeting this interaction could be a strategy to modulate the cellular stress response.[23][24]



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Figure 3: The NRF2 antioxidant response pathway and the modulatory role of CBP/p300.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of CBP/p300 inhibitors.

Cell Viability Assay (Resazurin-Based)

This assay measures cell viability by quantifying the metabolic activity of living cells.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of the CBP/p300 inhibitor (e.g., I-CBP112) for a specified duration (e.g., 72 hours).[25] Include a vehicle control (e.g., DMSO).



- Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
- Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader at an excitation/emission of ~560/590 nm.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the doseresponse data to a sigmoidal curve.

Western Blotting

This technique is used to detect specific proteins in a sample.

- Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., H3K27ac, c-Myc) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the interaction between proteins and DNA in the cell.



- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., p300).
- Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/Gagarose or magnetic beads.
- Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated complexes.
- Reverse Cross-linking: Reverse the cross-links by heating.
- DNA Purification: Purify the DNA.
- Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing to identify the DNA sequences that were bound by the protein of interest.

Clinical Landscape

Several CBP/p300 inhibitors have advanced into clinical trials, primarily for the treatment of various cancers.

- CCS1477 (Inobrodib): This inhibitor is being evaluated in clinical trials for patients with hematological malignancies, including multiple myeloma, acute myeloid leukemia, and non-Hodgkin's lymphoma, as well as in patients with late-stage, drug-resistant prostate cancer.
 [26][27][28]
- FT-7051 (Pocenbrodib): A Phase 1 clinical trial (the COURAGE study) is assessing the safety and efficacy of FT-7051 in men with metastatic castration-resistant prostate cancer (mCRPC).[3][8][9][29]

The clinical development of these agents highlights the therapeutic potential of targeting the CBP/p300 axis in oncology.



Conclusion

I-CBP112 is a potent and selective bromodomain inhibitor of CBP/p300 with demonstrated preclinical activity. When compared to other CBP/p300 inhibitors, the choice of agent depends on the specific research question or therapeutic strategy. Bromodomain inhibitors like I-CBP112, CCS1477, and FT-7051 offer a mechanism centered on disrupting protein-protein interactions and the recruitment of the CBP/p300 complex. In contrast, HAT inhibitors like A-485 provide a means to directly block the enzymatic activity of these co-activators. The ongoing clinical trials for CCS1477 and FT-7051 will provide crucial insights into the therapeutic utility of CBP/p300 inhibition in cancer patients. Further head-to-head preclinical studies will be invaluable in delineating the nuanced differences between these promising therapeutic agents.

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